

Application Note: Co-immunoprecipitation Assays to Study JB170-Mediated Protein Interactions

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Compound of Interest

Compound Name: JB170

Cat. No.: B15622043

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Audience: Researchers, scientists, and drug development professionals.

Introduction

JB170 is a potent and specific PROTAC (Proteolysis Targeting Chimera) designed for the targeted degradation of Aurora Kinase A (AURORA-A).[1] As a heterobifunctional molecule, **JB170** links the AURORA-A inhibitor Alisertib to a ligand for the E3 ubiquitin ligase Cereblon (CRBN).[1][2] This dual binding induces the formation of a ternary complex comprising AURORA-A, **JB170**, and CRBN, leading to the polyubiquitination and subsequent proteasomal degradation of AURORA-A.[2] This not only inhibits the kinase activity of AURORA-A but also eliminates its non-catalytic scaffolding functions, offering a distinct therapeutic mechanism compared to traditional kinase inhibitors.[2][3]

Co-immunoprecipitation (Co-IP) is a powerful and widely used technique to study protein-protein interactions in their native cellular environment.[4][5][6] By using an antibody to capture a specific "bait" protein, researchers can also pull down its interacting "prey" proteins. This application note provides a detailed protocol for utilizing Co-IP to investigate and validate the protein interactions mediated by **JB170**, specifically the formation of the AURORA-A-**JB170**-CRBN ternary complex.

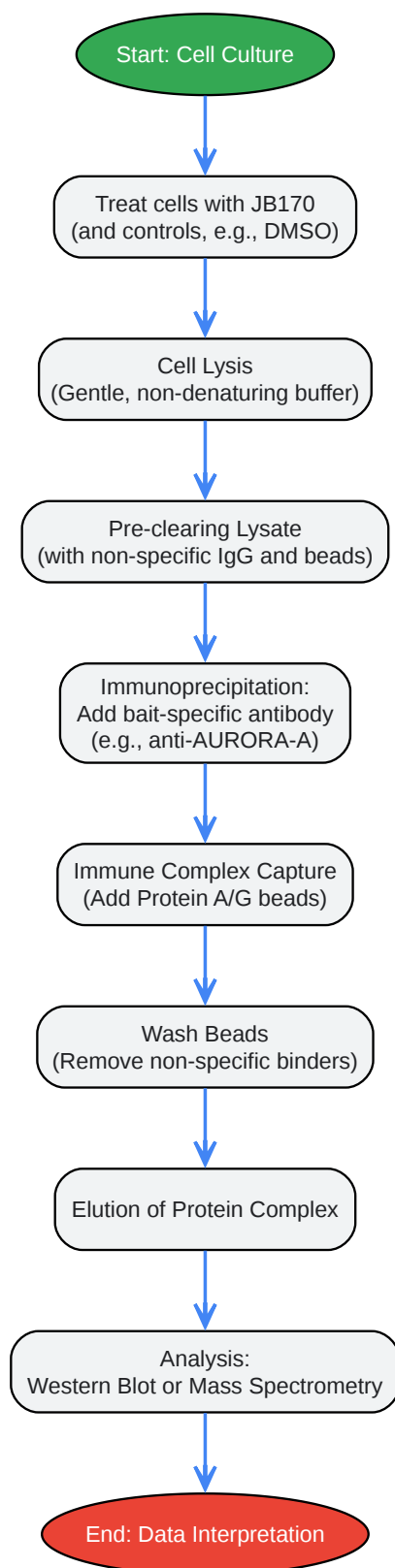
Signaling Pathway and Mechanism of Action

The mechanism of **JB170**-induced protein degradation involves hijacking the cell's natural protein disposal system. The diagram below illustrates the key steps in this process, from the formation of the ternary complex to the degradation of the target protein, AURORA-A.

Caption: **JB170**-mediated degradation of AURORA-A.

Experimental Workflow for Co-immunoprecipitation

The following diagram outlines the general workflow for a Co-IP experiment designed to detect the interaction between a bait protein (e.g., AURORA-A) and its binding partners (e.g., CRBN) in the presence of **JB170**.



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Caption: General workflow for a Co-IP experiment.

Detailed Protocol: Co-immunoprecipitation of AURORA-A and Interacting Partners

This protocol is optimized for studying **JB170**-mediated protein interactions in cultured mammalian cells.

A. Reagents and Buffers

Reagent/Buffer	Composition	Storage
PBS (Phosphate-Buffered Saline)	137 mM NaCl, 2.7 mM KCl, 10 mM Na ₂ HPO ₄ , 1.8 mM KH ₂ PO ₄ , pH 7.4	Room Temp
IP Lysis Buffer	50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40. [5] Just before use, add protease and phosphatase inhibitor cocktails.	4°C
Wash Buffer	IP Lysis Buffer (or a more stringent version with higher salt/detergent if needed)	4°C
Elution Buffer (for Western Blot)	2X Laemmli Sample Buffer: 4% SDS, 20% glycerol, 120 mM Tris-HCl (pH 6.8), 0.02% bromophenol blue, 10% β-mercaptoethanol	Room Temp
Antibodies	Primary antibody against bait (e.g., anti-AURORA-A), primary antibody against expected prey (e.g., anti-CRBN), isotype control IgG	4°C/-20°C
Beads	Protein A/G magnetic beads or agarose beads	4°C
JB170 Stock Solution	10 mM in DMSO	-20°C

B. Experimental Procedure

- Cell Culture and Treatment:
 - Plate mammalian cells (e.g., MV4-11 or IMR5) to achieve 80-90% confluency.[\[3\]](#)[\[7\]](#)
 - Treat cells with the desired concentration of **JB170** (e.g., 0.1-1 μ M) or an equivalent volume of DMSO as a vehicle control for 4-6 hours.[\[3\]](#)
- Cell Lysis:
 - Aspirate the culture medium and wash the cells twice with ice-cold PBS.
 - Add 1 mL of ice-cold IP Lysis Buffer per 1×10^7 cells.[\[5\]](#)
 - Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
 - Incubate on ice for 20-30 minutes with occasional vortexing.
 - Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[\[4\]](#)[\[5\]](#)
 - Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube.
 - Determine the protein concentration using a Bradford or BCA assay.
- Lysate Pre-clearing (Optional but Recommended):
 - To a sufficient volume of lysate (e.g., 500 μ g - 1 mg of total protein), add 1 μ g of isotype control IgG and 20 μ L of a 50% slurry of Protein A/G beads.[\[8\]](#)
 - Incubate on a rotator for 1 hour at 4°C.
 - Pellet the beads by centrifugation (1,000 x g for 1 minute) or using a magnetic rack.
 - Transfer the pre-cleared supernatant to a new tube.
- Immunoprecipitation (IP):

- Add 2-5 μg of the primary antibody against the bait protein (e.g., anti-AURORA-A) to the pre-cleared lysate. As a negative control, add an equivalent amount of isotype control IgG to a separate tube of lysate.
- Incubate on a rotator for 4 hours to overnight at 4°C.[4]
- Immune Complex Capture:
 - Add 30 μL of a 50% slurry of Protein A/G beads to each IP reaction.
 - Incubate on a rotator for 1-2 hours at 4°C.
- Washing:
 - Pellet the beads and discard the supernatant.
 - Resuspend the beads in 1 mL of ice-cold Wash Buffer.
 - Repeat the wash step 3-4 times to remove non-specifically bound proteins.[4][9]
- Elution:
 - After the final wash, remove all supernatant.
 - Resuspend the beads in 40 μL of 2X Laemmli Sample Buffer.
 - Boil the samples at 95-100°C for 5-10 minutes to elute the proteins and denature them for SDS-PAGE.
 - Pellet the beads, and the supernatant now contains the immunoprecipitated proteins.

C. Analysis by Western Blot

- Load the eluates, along with a sample of the input lysate (20-30 μg), onto an SDS-PAGE gel.
- Perform electrophoresis to separate the proteins by size.
- Transfer the separated proteins to a PVDF or nitrocellulose membrane.

- Block the membrane and probe with primary antibodies against the bait protein (AURORA-A) and the expected prey protein (CRBN).
- Incubate with the appropriate HRP-conjugated secondary antibodies and detect using an enhanced chemiluminescence (ECL) substrate.

Data Presentation and Interpretation

Quantitative data from Western blot analysis can be obtained by densitometry. The results should demonstrate an increased association of CRBN with AURORA-A in the presence of **JB170**.

Table 1: Densitometry Analysis of Co-IP Western Blot Results

Sample	Bait IP	Prey Detected	Treatment	Fold Change (Prey/Bait) vs. DMSO
Input	N/A	AURORA-A	DMSO	1.0
Input	N/A	AURORA-A	JB170 (1 μ M)	0.4*
Input	N/A	CRBN	DMSO	1.0
Input	N/A	CRBN	JB170 (1 μ M)	1.0
IP: IgG	IgG	CRBN	JB170 (1 μ M)	0.05
IP: anti-AURORA-A	AURORA-A	CRBN	DMSO	1.0
IP: anti-AURORA-A	AURORA-A	CRBN	JB170 (1 μ M)	8.5

*Input levels of AURORA-A are expected to decrease upon treatment with the degrader **JB170**.

Interpretation: The data in Table 1 shows a significant increase in the amount of CRBN that co-immunoprecipitates with AURORA-A in cells treated with **JB170** compared to the DMSO control. This indicates that **JB170** successfully induces the formation of the AURORA-A-CRBN complex. The low signal in the IgG control confirms the specificity of the immunoprecipitation.

The reduced level of AURORA-A in the input lane for the **JB170**-treated sample confirms the degradation activity of the PROTAC.

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